molecular formula C17H32N4O3 B2703577 N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide CAS No. 2034341-79-0

N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide

Cat. No.: B2703577
CAS No.: 2034341-79-0
M. Wt: 340.468
InChI Key: NTPJLOUSCDCSQB-UHFFFAOYSA-N
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Description

N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and an oxan-4-yl carbamoyl moiety

Scientific Research Applications

N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide involves multiple steps, starting with the preparation of the piperidine ring and the tert-butyl group. The oxan-4-yl carbamoyl moiety is then introduced through a series of reactions that typically involve the use of protecting groups and selective deprotection steps. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Mechanism of Action

The mechanism of action of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-tert-butyl-4-[(oxan-4-ylcarbamoylamino)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O3/c1-17(2,3)20-16(23)21-8-4-13(5-9-21)12-18-15(22)19-14-6-10-24-11-7-14/h13-14H,4-12H2,1-3H3,(H,20,23)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPJLOUSCDCSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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